molecular formula C21H20N2O3S B609115 MKC3946

MKC3946

Cat. No.: B609115
M. Wt: 380.5 g/mol
InChI Key: IVQVBMWPWPTSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MKC3946 is a potent inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), which is a key player in the unfolded protein response (UPR) pathway. This compound is primarily used in cancer research due to its ability to inhibit the splicing of X-box binding protein 1 (XBP1) messenger RNA, thereby affecting the survival of multiple myeloma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MKC3946 is synthesized through a series of chemical reactions involving naphthaldehyde derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared as a cell-permeable naphthaldehyde-derived compound that binds to the endoribonuclease domain of IRE1α .

Industrial Production Methods

The industrial production methods for this compound are not widely published. Typically, such compounds are produced under stringent conditions to ensure high purity and consistency, often involving multiple steps of synthesis, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

MKC3946 primarily undergoes binding reactions with the endoribonuclease domain of IRE1α. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor.

Common Reagents and Conditions

The compound is often used in combination with other reagents such as bortezomib and 17-AAG to enhance cytotoxicity in multiple myeloma cells. The typical conditions involve incubation with these reagents under controlled laboratory settings .

Major Products Formed

The primary product of the reaction involving this compound is the inhibition of XBP1 messenger RNA splicing, leading to the down-regulation of genes targeted by XBP1, such as SEC61A1, p58IPK, and ERdj4 .

Mechanism of Action

MKC3946 exerts its effects by binding to the endoribonuclease domain of IRE1α, thereby inhibiting its activity. This inhibition prevents the splicing of XBP1 messenger RNA, which is crucial for the survival of multiple myeloma cells. The molecular targets involved include the endoribonuclease domain of IRE1α and the downstream genes regulated by XBP1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MKC3946

This compound is unique in its high potency and specificity for the endoribonuclease domain of IRE1α. It has been shown to enhance the cytotoxic effects of other cancer treatments like bortezomib and 17-AAG, making it a valuable tool in cancer research .

Properties

IUPAC Name

2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQVBMWPWPTSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.